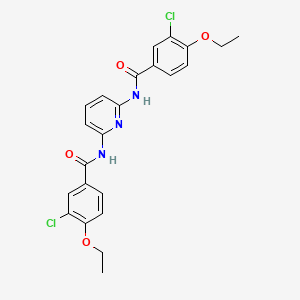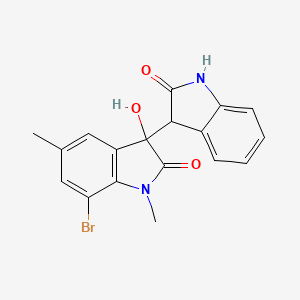![molecular formula C24H21ClN2O7S B4164662 4-[(4-chlorophenoxy)carbonyl]benzyl N-(phenylsulfonyl)glycylglycinate](/img/structure/B4164662.png)
4-[(4-chlorophenoxy)carbonyl]benzyl N-(phenylsulfonyl)glycylglycinate
Vue d'ensemble
Description
4-[(4-chlorophenoxy)carbonyl]benzyl N-(phenylsulfonyl)glycylglycinate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as CBGG, and it is a glycine derivative that has been synthesized using a specific method. In
Mécanisme D'action
The mechanism of action of CBGG is not fully understood, but it is believed to involve the inhibition of glycine receptors. Glycine receptors are involved in the regulation of neurotransmitter release in the central nervous system, and their inhibition can lead to the modulation of neuronal activity. CBGG has also been shown to have antitumor activity, and its mechanism of action in this context is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
CBGG has been shown to have several biochemical and physiological effects, including the inhibition of glycine receptors, modulation of neuronal activity, and induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory activity, and it has been investigated for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CBGG in lab experiments is its specificity for glycine receptors, which makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of using CBGG is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Orientations Futures
There are several potential future directions for research on CBGG, including the development of more potent analogs, investigation of its potential use in the treatment of inflammatory diseases, and further exploration of its mechanism of action in cancer cells. Additionally, CBGG could be studied as a potential tool for studying the role of glycine receptors in various biological processes, including neurotransmitter release and neuronal activity.
In conclusion, CBGG is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have antitumor activity, and it has been investigated for its potential use as a tool for studying glycine receptors. CBGG has several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several potential future directions for research on CBGG, including the development of more potent analogs and investigation of its potential use in the treatment of inflammatory diseases.
Applications De Recherche Scientifique
CBGG has several potential applications in scientific research, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have antitumor activity, and it has been studied as a potential anticancer agent. CBGG has also been investigated for its potential use as a tool for studying glycine receptors, which are involved in the regulation of neurotransmitter release in the central nervous system.
Propriétés
IUPAC Name |
(4-chlorophenyl) 4-[[2-[[2-(benzenesulfonamido)acetyl]amino]acetyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O7S/c25-19-10-12-20(13-11-19)34-24(30)18-8-6-17(7-9-18)16-33-23(29)15-26-22(28)14-27-35(31,32)21-4-2-1-3-5-21/h1-13,27H,14-16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGRXHAJTIZKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[2-(benzyloxy)phenoxy]butoxy}-2,5-pyrrolidinedione](/img/structure/B4164579.png)

![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4164598.png)
![N'-{3-[4-(benzyloxy)phenoxy]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164615.png)


methyl]-8-quinolinol](/img/structure/B4164641.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B4164643.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4164645.png)



![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164692.png)
![3-[2-(5-methyl-2-nitrophenoxy)ethyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4164695.png)